Monensin sodium 100 microg/mL in Acetonitrile

Description

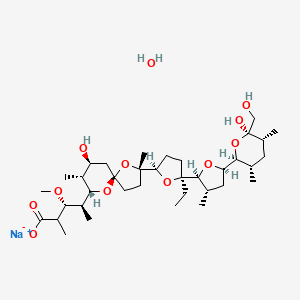

Monensin sodium (C₃₆H₆₁O₁₁·Na, MW 692.85) is a polyether ionophore antibiotic widely used in veterinary medicine and agricultural research. The formulation "Monensin sodium 100 µg/mL in Acetonitrile" is a certified reference material (CRM) prepared as a single-component solution in high-purity acetonitrile. Key specifications include:

- CAS Number: 22373-78-0 (monensin sodium) .

- Storage: -18°C, with a shelf life extending to 2029-12-10 in optimal conditions .

- Applications: Quantification of monensin residues in environmental samples (e.g., manure, soil) and pharmaceutical quality control .

This CRM is critical for liquid chromatography-mass spectrometry (LC-MS/MS) workflows due to acetonitrile’s compatibility with protein precipitation and analyte stability .

Properties

Molecular Formula |

C36H63NaO12 |

|---|---|

Molecular Weight |

710.9 g/mol |

IUPAC Name |

sodium;(3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate;hydrate |

InChI |

InChI=1S/C36H62O11.Na.H2O/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);;1H2/q;+1;/p-1/t19-,20-,21+,22+,23-,24?,25-,26+,27+,28-,29+,30-,31-,33-,34-,35+,36-;;/m0../s1 |

InChI Key |

UKNOERUVQVZLSH-WUNIMUABSA-M |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H](C(C)C(=O)[O-])OC)C)O)C)[C@@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.O.[Na+] |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Standard Solution Preparation

The preparation of monensin sodium standard solutions typically involves dissolving accurately weighed monensin sodium in a suitable solvent, commonly acetonitrile or a methanol-water mixture, to achieve the desired concentration of 100 micrograms per milliliter.

Weighing and Dissolution : An accurately weighed amount of monensin sodium working standard, equivalent to 20 milligrams potency, is placed into a 100-milliliter volumetric flask. Methanol is added to dissolve the compound completely, followed by dilution to the mark with methanol to prepare a stock solution with a concentration of 0.2 milligrams potency per milliliter.

Dilution to Working Concentration : At the time of use, the stock solution is further diluted with a mixture of methanol and water (9:1, v/v) or directly with acetonitrile to prepare several monensin sodium standard solutions containing monensin sodium in amounts equivalent to 0.5 to 20 micrograms potency per milliliter. For the 100 micrograms per milliliter concentration, the stock solution is diluted accordingly with acetonitrile to achieve the precise concentration.

Purification and Chromatographic Preparation

To enhance the purity of the monensin sodium solution:

The filtrate may be passed through a column packed with basic alumina (aluminum oxide) to remove impurities.

The first 5 milliliters of eluate are discarded, and subsequent eluate is collected and diluted to the desired concentration.

The purified solution is then used for chromatographic quantification, ensuring that the monensin sodium peak corresponds accurately to the standard.

Industrial-Scale Preparation of Monensin Sodium

A patented industrial method for preparing monensin sodium involves:

Pre-treatment of monensin fermented liquid by warming (50–60°C), pH adjustment with alkali lye to 8.0–9.0, standing, further pH adjustment to 10.0–11.0, cooling, and filtration.

Decolouring and precipitation at 40–50°C using a discoloring agent, followed by acidification to pH 3.0–4.0, solid-liquid separation, and collection of solid monensin.

Crystallization by adding purified water to organic solvent solution, controlling temperature fall rate (4–8°C per hour), and drip washing.

Alkali salt formation by adding sodium hydroxide to the monensin crystal suspension, adjusting pH to 8.5–9.5, and obtaining the monensin sodium salt solution.

Spray drying of the salt solution at inlet temperatures of 140–160°C and outlet temperatures of 70–80°C to obtain monensin sodium powder with high purity and solubility.

This process achieves high extract yield (over 85%) and improved product quality, with recyclable organic solvents reducing environmental impact.

Data Tables on Preparation and Dilution

Example Dilution Table for Monensin Sodium Standard Solutions

| Test Tube Number | Volume of Standard Stock Solution (mL) | Volume of Diluent (Methanol-Water 7:3) (mL) | Final Concentration (µg/mL) |

|---|---|---|---|

| 1 | 2 | 18 | 100 |

| 2 | 2 | 18 | 10 |

| 3 | 4 | 16 | 2 |

| 4 | 5 | 15 | 0.5 |

Note: The standard stock solution concentration is 1 mg potency per mL.

Analytical Parameters for Chromatographic Preparation

| Parameter | Value |

|---|---|

| Extraction solvent | Acetonitrile or Methanol-Water (9:1) |

| Extraction time | 20–30 minutes |

| Filtration | Filter paper No. 5A, membrane filter (≤0.5 µm) |

| Column packing material | Basic alumina (Aluminum oxide Type F-20) |

| Column particle size | 74–177 µm (200–80 mesh) |

| Reaction vessel temperature | 95°C |

| Flow rate (eluent and reaction solution) | 0.6 mL/min |

These parameters ensure the purity and stability of monensin sodium solutions for analysis.

Chemical Reactions Analysis

Ionophoric Activity and Cation Complexation

Monensin sodium acts as a selective ionophore, forming stable complexes with monovalent cations. Its pseudocyclic structure, stabilized by intramolecular hydrogen bonds, enables cation transport across lipid membranes .

Key Findings:

-

Cation Selectivity : The affinity order for monensin sodium is Ag⁺ > Na⁺ > K⁺ > Li⁺ > Rb⁺ > Cs⁺ .

-

Complexation Mechanism : Monensin binds cations via five oxygen atoms in its hydrophilic cavity, forming electroneutral or electrogenic complexes depending on environmental conditions .

Table 1 : Cation Binding Properties of Monensin Sodium

| Cation | Binding Affinity (Relative) | Complex Stability (Log K) | Reference |

|---|---|---|---|

| Na⁺ | High | 4.2 ± 0.3 | |

| K⁺ | Moderate | 3.1 ± 0.2 | |

| Ag⁺ | Highest | 5.8 ± 0.4 |

Synthetic Modifications and Derivatives

Monensin sodium undergoes targeted chemical reactions to produce derivatives with altered biological or physicochemical properties.

Phenylurethane Derivatives

Reaction with phenyl isocyanate in dichloromethane yields C(26)-O-phenylurethane derivatives :

-

Conditions : CH₂Cl₂, room temperature, 1 hour.

-

Structure : Pseudocyclic conformation conserved, with Na⁺ coordination via five oxygen atoms .

Azide Functionalization

C26-hydroxyl group modification via tosylation and subsequent nucleophilic substitution with NaN₃ produces azide derivatives :

-

Steps :

-

Tosylation with TsCl/Na₂CO₃ in toluene (72 hours, RT).

-

Substitution with NaN₃ in DMSO (1 hour, RT).

-

Table 2 : Synthetic Pathways for Monensin Derivatives

| Derivative | Reactant | Solvent | Key Product Feature |

|---|---|---|---|

| Phenylurethane | Phenyl isocyanate | CH₂Cl₂ | Enhanced antibacterial activity |

| Azide | NaN₃/TsCl | Toluene/DMSO | Bioactive triazole linkers |

Stability and Degradation in Acetonitrile

Monensin sodium in acetonitrile exhibits stability under controlled conditions but degrades under anaerobic or acidic environments.

Degradation Pathways:

-

Anaerobic Digestion : 70% reduction in monensin concentration observed during manure digestion .

-

Methanogenesis Inhibition : At 10 mg/L, methane production drops by 75% due to microbial toxicity .

Table 3 : Degradation Data in Anaerobic Systems

| Initial Conc. (mg/L) | % Reduction | Methane Inhibition | Reference |

|---|---|---|---|

| 1 | ~70% | None | |

| 10 | ~70% | 75% |

Coordination with Lanthanides

Monensin sodium forms stable complexes with La³⁺ and Nd³⁺ in acetonitrile, validated by spectroscopic studies :

-

Stoichiometry : [Ln(Mon)₃(H₂O)₃] (Ln = La, Nd).

-

Characterization : FT-IR and ESI-MS confirm pseudocyclic structures with Na⁺/Ln³⁺ exchange .

Biological Interaction Mechanisms

The ionophoric activity disrupts cellular ion gradients, leading to Gram-positive bacterial cell death :

Scientific Research Applications

Monensin sodium salt has a wide range of scientific research applications:

Mechanism of Action

Monensin sodium salt functions as an ionophore, facilitating the transport of monovalent cations such as sodium and potassium across lipid membranes . This transport disrupts ionic gradients, leading to altered cellular physiology and cytotoxic effects . The compound acts as an Na+/H+ antiporter, exchanging sodium ions for hydrogen ions across the membrane . This mechanism underlies its antibiotic properties and its ability to control coccidiosis in livestock .

Comparison with Similar Compounds

Key Observations :

- Molecular Complexity : Monensin sodium has the highest molecular weight (692.85 vs. 313–461 for others), reflecting its polyether structure .

- Storage Stability : Most acetonitrile-based CRMs require ≤-18°C storage, except Acetochlor SAA (+18°C), likely due to its sulfinyl-acetic acid derivative’s thermal stability .

- Solvent Consistency : Acetonitrile is universally preferred for its low UV absorbance and compatibility with LC-MS/MS .

Analytical Performance in Research

Monensin Sodium

- Anaerobic Digestion Studies : Monensin degrades by >90% in mesophilic anaerobic digestion of dairy manure, with LC-MS/MS recovery rates of 85–95% using acetonitrile extraction .

- Extraction Efficiency : Dual-phase extraction (acetonitrile/ethyl acetate) yields 92–98% recovery from complex matrices like manure .

Comparable Compounds

- Acetochlor SAA: Requires sonication and methanol reconstitution for LC-MS/MS, achieving 80–88% recovery in soil samples .

- Pesticide Mix 2A : Segmented gradient elution (10–90% acetonitrile) resolves 38 analytes with <5% co-elution .

- Glycolic Acid : Despite similar concentration (100 µg/mL), its high flammability and irritation risk necessitate stricter handling than monensin .

Research Findings and Methodological Insights

- Monensin Degradation : Anaerobic digestion reduces monensin concentrations from 1.0 mg/L to <0.1 mg/L within 30 days, validated via LC-MS/MS with a limit of quantification (LOQ) of 0.01 µg/mL .

- Cross-Compound Interference: Acetonitrile’s low viscosity minimizes matrix effects in multi-residue analyses, though co-elution risks persist for structurally similar ionophores (e.g., salinomycin) .

Biological Activity

Monensin sodium, a polyether ionophore antibiotic derived from Streptomyces cinnamonensis, is primarily known for its ability to transport monovalent cations across lipid membranes. This property underlies its diverse biological activities, including antibacterial, antifungal, and anticancer effects. The formulation of monensin sodium at a concentration of 100 µg/mL in acetonitrile is frequently utilized in research settings to study its biological mechanisms and therapeutic potential.

Monensin functions as a sodium ionophore that disrupts intracellular ion homeostasis by facilitating the transport of sodium ions across cellular membranes. This action leads to several downstream effects:

- Disruption of Golgi Apparatus : Monensin alters the structure and function of the Golgi apparatus, inhibiting vesicular transport within eukaryotic cells .

- Induction of Apoptosis : It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy .

- Antimicrobial Activity : Monensin exhibits significant antibacterial and antifungal properties, attributed to its ability to disrupt microbial cell membranes and inhibit vital cellular processes .

Biological Activity Data

The biological activity of monensin sodium at 100 µg/mL in acetonitrile has been studied extensively. Below is a summary table highlighting key findings from various studies.

Case Studies

Several case studies have documented the severe toxicity associated with monensin exposure, particularly in humans:

- Case Study on Rhabdomyolysis : A 58-year-old male ingested monensin leading to severe rhabdomyolysis characterized by elevated creatine kinase levels exceeding 100,000 U/L. The patient required aggressive hydration and sodium bicarbonate therapy for recovery .

- Fatal Toxicity in Adolescents : A report detailed the case of a 17-year-old boy who developed acute myoglobinuria and renal failure after ingesting monensin, resulting in death. The clinical presentation mirrored that observed in animal models exposed to high doses of the drug .

- Occupational Exposure : A study reported symptoms of myasthenia and muscle enzyme elevation following occupational exposure to monensin without acute renal failure, indicating the potential for chronic toxicity with repeated low-level exposure .

Research Findings

Recent studies have further elucidated the biological activity of monensin sodium:

- Anticancer Properties : Research has shown that monensin derivatives exhibit significant antiproliferative activity against drug-resistant cancer cell lines, suggesting potential for repurposing in cancer therapy .

- Mechanistic Insights : Monensin's ability to alter intracellular pH and disrupt protein transport has been linked to its antimicrobial efficacy, impacting both bacterial and fungal pathogens .

Q & A

Q. What safety protocols are essential when handling acetonitrile solutions of monensin in laboratory settings?

- Methodological Answer : Acetonitrile is toxic and flammable. Use in fume hoods with nitrile gloves and flame-resistant lab coats. Dispose of waste via certified solvent recyclers. For monensin, which is a respiratory irritant, employ HEPA-filtered centrifuges and sealed vial handling. specifies using 80% acetonitrile in controlled volumes to minimize exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.